molecular formula C16H12N2O2 B8459198 3-(imidazo[1,2-a]pyridin-8-ylmethyl)isobenzofuran-1(3H)-one

3-(imidazo[1,2-a]pyridin-8-ylmethyl)isobenzofuran-1(3H)-one

Cat. No. B8459198
M. Wt: 264.28 g/mol
InChI Key: VGFGZVBBJBAHLG-UHFFFAOYSA-N
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Patent
US09018210B2

Procedure details

To a solution of 3-(imidazo[1,2-a]pyridin-8-ylmethylene)isobenzofuran-1(3H)-one (180 mg, 0.69 mmol) in EtOAc (12 mL) was added 10% Pd/C (110 mg). The mixture was stirred under a hydrogen balloon overnight. The catalyst was filtered off and the filtrate was concentrated and purified on silica gel with 10% MeOH/DCM as eluent to give 3-(imidazo[1,2-a]pyridin-8-ylmethyl)isobenzofuran-1(3H)-one (140 mg, 78%). 1H NMR (400 MHz, CD3OD) δ=8.37 (d, 1H), S 7.88 (s, 1H), 7.83 (d, 1H), 7.74-7.63 (m, 2H), 7.60-7.53 (m, 2H), δ 7.22 (d, 1H), 6.86 (t, 1H), 6.04 (dd, 1H), 3.76 (dd, 1H), 3.24 (dd, 1H). LRMS (M+H+) m/z 265.1
Name
3-(imidazo[1,2-a]pyridin-8-ylmethylene)isobenzofuran-1(3H)-one
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]=[C:11]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13](=[O:20])[O:12]3)[C:5]=12>CCOC(C)=O.[Pd]>[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH:11]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[C:13](=[O:20])[O:12]3)[C:5]=12

Inputs

Step One
Name
3-(imidazo[1,2-a]pyridin-8-ylmethylene)isobenzofuran-1(3H)-one
Quantity
180 mg
Type
reactant
Smiles
N=1C=CN2C1C(=CC=C2)C=C2OC(C1=CC=CC=C21)=O
Name
Quantity
12 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
110 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen balloon overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel with 10% MeOH/DCM as eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=CN2C1C(=CC=C2)CC2OC(C1=CC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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